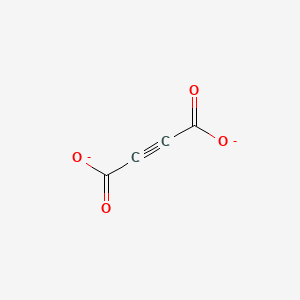

Acetylenedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetylenedicarboxylate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of acetylenedicarboxylic acid. It is a C4-dicarboxylate and a dicarboxylic acid dianion. It is a conjugate base of an acetylenedicarboxylate(1-).

Wissenschaftliche Forschungsanwendungen

Nanocomposites and Polymerization

Acetylenedicarboxylate has been utilized as a precursor in the synthesis and characterization of nanocomposites. The polymerization of acetylenedicarboxylic acid salts and the subsequent thermal degradation of these materials has led to the formation of various nanocomposites. These composites have been investigated using IR spectroscopy, thermal analysis, and electron microscopy to understand their structure and properties (Shershnev et al., 2012).

Heterocyclic Synthesis

Dimethyl acetylenedicarboxylate (DMAD) is a significant molecule in heterocyclic synthesis due to its electron-deficient nature and reactive ester groups. It participates in heterocyclization processes, including Michael addition and Diels–Alder reactions, to synthesize diverse heterocyclic compounds. DMAD has been instrumental in creating fused-ring heterocyclic systems that are difficult to obtain through conventional methods (Heravi & Alishiri, 2014).

Photosensitive Electronic Devices

Acetylenedicarboxylate-based binuclear Cu(II) compounds have been synthesized and characterized for their potential application in photosensitive electronic devices. These compounds exhibit light sensing behavior and are promising candidates for use in such devices due to their non-linear rectifying behavior and enhanced electrical parameters upon exposure to light (Dutta et al., 2018).

Metal Nanoparticles and Magnetic Properties

Transition metal acetylenedicarboxylates have been synthesized, and their polymerization has led to the formation of polyconjugated chains and matrix-stabilized metal nanoparticles. The study of these materials has provided insights into their microstructures and magnetic properties, showcasing their potential in various applications (Shershnev et al., 2013).

Organic Synthesis

DMAD is a versatile tool in organic synthesis, playing a crucial role in the creation of molecular complexity and diversity. It has been used in a wide range of reactions, including Michael reactions, cycloadditions, and multicomponent reactions, to synthesize structurally diverse products (Neochoritis et al., 2014).

Liquefied Petroleum Gas Sensing

Cobalt acetylenedicarboxylate and its polymerized form have shown potential in liquefied petroleum gas (LPG) sensing. Their response to LPG at room temperature demonstrates their potential as materials for gas detection, with the polymerized form showing a larger variation in resistance compared to other forms (Singh et al., 2014).

Engineering of Coordination Polymers

Acetylenedicarboxylate has been used in the engineering of coordination polymers and metal-organic frameworks (MOFs), showcasing properties like negative thermal expansion, long-range magnetic ordering, and solid-state polymerization. Its use in MOFs has resulted in materials with high hydrophilicity and CO2 adsorption capacity (Ntep et al., 2022).

Eigenschaften

Produktname |

Acetylenedicarboxylate |

|---|---|

Molekularformel |

C4O4-2 |

Molekulargewicht |

112.04 g/mol |

IUPAC-Name |

but-2-ynedioate |

InChI |

InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/p-2 |

InChI-Schlüssel |

YTIVTFGABIZHHX-UHFFFAOYSA-L |

SMILES |

C(#CC(=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C(#CC(=O)[O-])C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

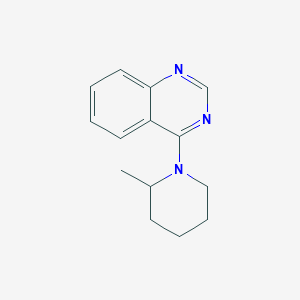

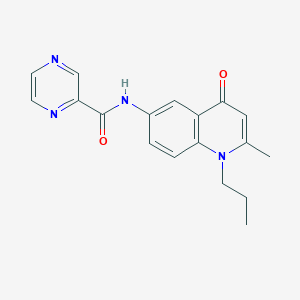

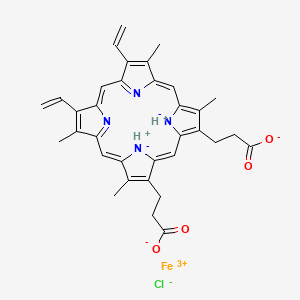

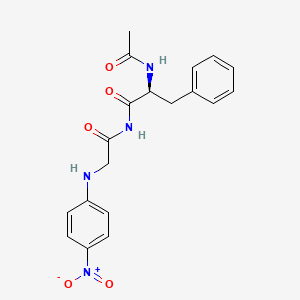

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)

![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)